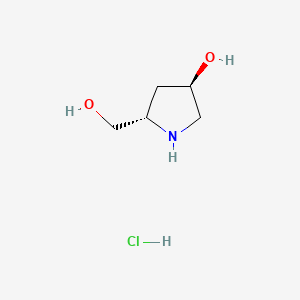

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c7-3-4-1-5(8)2-6-4;/h4-8H,1-3H2;1H/t4-,5+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHDMWJWUWKOFE-UYXJWNHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30705273 | |

| Record name | (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478922-47-3 | |

| Record name | (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride. The information is presented to support research and development activities involving this compound.

Core Physical Properties

This compound is a pyrrolidine derivative. The following table summarizes its key physical and chemical properties based on available data.

| Property | Value | Source |

| CAS Number | 478922-47-3 | [1][2][3][4] |

| Molecular Formula | C₅H₁₂ClNO₂ | [1][3] |

| Molecular Weight | 153.61 g/mol | [1][3] |

| Purity | ≥97% | [2] |

| Appearance | Solid (inferred from handling information) | |

| Solubility | Information not readily available. Noted to be moisture-sensitive. | [2] |

| Melting Point | Data not available in the searched resources. | [4] |

| Storage | Room temperature, under inert atmosphere (e.g., Argon) or refrigerated at +4°C. | [1][2] |

| InChI Key | N/A | [4] |

| SMILES | OC[C@H]1C--INVALID-LINK--CN1.Cl | [1] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not widely published. However, standard methodologies for determining the physical properties of solid organic compounds are applicable.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity. A sharp melting range typically signifies a pure substance.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the compound is completely dry. If necessary, dry the sample under a vacuum.

-

Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample and place it in the apparatus.

-

Heat rapidly to about 15-20 °C below the approximate melting point observed in the preliminary run.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

Solubility Assessment

A qualitative or quantitative determination of solubility in various solvents is essential for handling, formulation, and biological studies.

Apparatus:

-

Small test tubes or vials

-

Vortex mixer

-

Calibrated pipettes or analytical balance

Procedure for Qualitative Assessment:

-

Place a small, known amount (e.g., 1-5 mg) of the compound into a series of test tubes.

-

Add a small, measured volume (e.g., 0.1 mL) of a selected solvent (e.g., water, methanol, DMSO, ethanol) to each tube.

-

Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble under these conditions.

-

If the solid does not dissolve, incrementally add more solvent and repeat the agitation and observation steps to estimate the solubility.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the structure of the molecule by analyzing the chemical environment of the hydrogen atoms.

Apparatus:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄)

-

Pipettes

Procedure:

-

Dissolve approximately 5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., DMSO-d₆ is often suitable for hydrochloride salts).[5]

-

Transfer the solution to a clean, dry NMR tube to the appropriate height for the spectrometer being used.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. The presence of the hydrochloride salt may cause a downfield shift of protons adjacent to the nitrogen atom.[5][6]

-

Process the spectrum (phasing, baseline correction, and integration) to analyze the chemical shifts, coupling constants, and integration values of the peaks.

FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Apparatus:

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

-

Spatula

Procedure (using ATR-FTIR):

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal surface, ensuring complete coverage of the crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue after the measurement.

-

Analyze the resulting spectrum for characteristic absorption bands corresponding to functional groups such as O-H (alcohols), N-H (amines), and C-H bonds.

Visualizations

The following diagram illustrates a typical workflow for determining the melting point of a solid compound.

Caption: Workflow for Melting Point Determination.

References

An In-depth Technical Guide to (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride: A Key Building Block in Targeted Protein Degradation

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride , with the CAS number 478922-47-3, is a chiral amino alcohol that has emerged as a critical building block for researchers and scientists, particularly in the burgeoning field of targeted protein degradation (TPD). This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

This compound is a white to off-white solid. Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 478922-47-3 | [1][2] |

| Molecular Formula | C₅H₁₂ClNO₂ | [1][2] |

| Molecular Weight | 153.61 g/mol | [1][2] |

| IUPAC Name | (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride | [1] |

| SMILES | C1--INVALID-LINK--O.Cl | [1] |

| InChI | InChI=1S/C5H11NO2.ClH/c7-3-4-1-5(8)2-6-4;/h4-8H,1-3H2;1H/t4-,5+;/m0./s1 | [1] |

| Purity | Typically ≥97% | [3] |

| Storage Conditions | Room temperature, stored under an inert atmosphere (e.g., Argon) | [3][4] |

| Solubility | Soluble in water | [5] |

| Sensitivity | Moisture sensitive | [3] |

Synthesis and Manufacturing

While detailed, step-by-step industrial synthesis protocols for this compound are often proprietary, the academic literature describes various stereoselective synthetic routes to access the core pyrrolidine scaffold. The synthesis of such highly functionalized pyrrolidines generally involves multi-step sequences starting from chiral precursors. Common strategies include the use of amino acids, such as hydroxyproline, or the application of asymmetric catalysis to introduce the desired stereochemistry.

A generalized workflow for the synthesis of functionalized pyrrolidine derivatives is outlined below. The specific reagents and conditions would be tailored to achieve the (3R,5S) stereochemistry of the target molecule.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyrrolidine ring and the hydroxymethyl group. The chemical shifts and coupling constants of the ring protons would be crucial for confirming the trans relationship between the C3-hydroxyl and the C5-hydroxymethyl groups.

-

¹³C NMR: The carbon NMR spectrum would display five signals corresponding to the five carbon atoms in the pyrrolidine ring and the hydroxymethyl substituent.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated free base [M+H]⁺ at an m/z corresponding to the molecular weight of the free base (118.08).

Infrared (IR) Spectroscopy:

-

The IR spectrum would be characterized by broad absorption bands in the region of 3400-3200 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. C-O and C-N stretching bands would also be present in the fingerprint region.

Applications in Drug Discovery: A VHL Ligand Precursor

The primary application of this compound is as a key intermediate in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. VHL is a critical component of the cellular machinery responsible for protein degradation and is frequently recruited by PROTACs.

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ligase. A typical PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a flexible linker.

The (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol core is a well-established pharmacophore for binding to VHL. The hydroxyl groups and the stereochemistry of the pyrrolidine ring are crucial for establishing the necessary hydrogen bonding and van der Waals interactions within the VHL binding pocket.

The workflow for utilizing this building block in PROTAC synthesis is depicted below.

By incorporating this pyrrolidine-based ligand, researchers can design PROTACs that effectively hijack the VHL E3 ligase to target a wide range of proteins implicated in various diseases, including cancer and neurodegenerative disorders. The specific signaling pathways that are ultimately modulated depend on the protein of interest targeted by the other end of the PROTAC molecule.

Safety, Handling, and Storage

This compound should be handled in a well-ventilated area by personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

The compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere, such as argon, at room temperature.[3][4]

Conclusion

This compound is a valuable and highly sought-after chemical entity in modern drug discovery. Its specific stereochemistry and functionality make it an ideal precursor for the synthesis of potent VHL E3 ligase ligands, which are integral components of PROTACs. As research into targeted protein degradation continues to expand, the importance of this and similar chiral building blocks is set to grow, enabling the development of novel therapeutics for a host of challenging diseases.

References

- 1. (3R,5S)-5-Hydroxymethyl-3-pyrrolidinol Hydrochloride [lgcstandards.com]

- 2. chemscene.com [chemscene.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 478922-47-3|this compound|BLD Pharm [bldpharm.com]

- 5. fishersci.com [fishersci.com]

- 6. (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride | C5H12ClNO2 | CID 75481366 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol: Structure, Stereochemistry, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral molecule (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol, a key building block in the synthesis of complex pharmaceutical compounds. This document details its structure and stereochemistry, provides representative experimental protocols for its synthesis and modification, and presents a case study of its application in the development of the HIV-1 integrase inhibitor, Elvitegravir (GS-9137).

Core Structure and Stereochemistry

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol is a polysubstituted pyrrolidine, a five-membered nitrogen-containing heterocycle. Its structure is characterized by a hydroxymethyl group at the 5-position and a hydroxyl group at the 3-position. The stereochemistry is defined by the Cahn-Ingold-Prelog (CIP) priority rules, with the absolute configurations at the two chiral centers being 3R and 5S. This specific stereoisomer is crucial for its utility as a chiral synthon, as the spatial arrangement of its functional groups dictates its interaction with biological targets in the final active pharmaceutical ingredient (API).

| Property | Value |

| IUPAC Name | (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol[1] |

| Molecular Formula | C₅H₁₁NO₂[1] |

| Molecular Weight | 117.15 g/mol [1] |

| CAS Number | 104587-51-1[2][3][4] |

| InChI | InChI=1S/C5H11NO2/c7-3-4-1-5(8)2-6-4/h4-8H,1-3H2/t4-,5+/m0/s1[1] |

| SMILES | C1--INVALID-LINK--O[1] |

Synthesis and Modification: Experimental Protocols

The synthesis of enantiomerically pure (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol is a critical step in its utilization for drug development. A common and efficient method involves the stereoselective reduction of a derivative of the readily available chiral starting material, trans-4-hydroxy-L-proline.

Representative Synthesis of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol from trans-4-hydroxy-L-proline

This protocol describes a multi-step synthesis involving the protection of the amine and carboxylic acid functionalities of trans-4-hydroxy-L-proline, followed by stereoselective reduction.

Experimental Protocol:

-

Protection of trans-4-hydroxy-L-proline:

-

To a solution of trans-4-hydroxy-L-proline (1.0 eq) in a suitable solvent (e.g., a mixture of dioxane and water), add sodium carbonate (2.5 eq).

-

Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Acidify the reaction mixture with HCl and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-trans-4-hydroxy-L-proline.

-

-

Esterification:

-

Dissolve the N-Cbz-trans-4-hydroxy-L-proline (1.0 eq) in methanol.

-

Add a catalytic amount of sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the organic layer and concentrate to give the methyl ester.

-

-

Reduction of the Carboxylic Ester:

-

Dissolve the methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

-

Add lithium borohydride (2.0 eq) portion-wise.

-

Stir the reaction at room temperature for 8-12 hours.

-

Quench the reaction by the slow addition of water, followed by acidification with HCl.

-

Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to yield the desired (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol.

-

N-Boc Protection of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol

The protection of the pyrrolidine nitrogen is a common subsequent step to enable selective reactions at the hydroxyl groups. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose.

Experimental Protocol:

-

Reaction Setup:

-

Dissolve (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol (1.0 eq) in a mixture of dioxane and water.

-

Add sodium bicarbonate (2.0 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

-

Addition of Boc-Anhydride:

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in dioxane dropwise to the stirred reaction mixture.

-

-

Reaction and Work-up:

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the N-Boc protected product.

-

Application in Drug Development: The Case of Elvitegravir (GS-9137)

The chiral pyrrolidine scaffold is a key component in numerous antiviral agents. A prominent example is Elvitegravir (GS-9137), a potent inhibitor of HIV-1 integrase.[3] The synthesis of Elvitegravir utilizes a chiral pyrrolidine derivative, highlighting the importance of synthons like (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol in accessing complex and stereochemically defined drug molecules.

Synthesis of Elvitegravir (GS-9137)

The synthesis of Elvitegravir involves the coupling of a functionalized quinolone core with a chiral side chain derived from a protected pyrrolidinol. The following scheme illustrates a plausible synthetic route.

Mechanism of Action: HIV-1 Integrase Inhibition

Elvitegravir is a strand transfer inhibitor of HIV-1 integrase.[3][4] This enzyme is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome. Elvitegravir binds to the active site of the integrase, chelating the divalent metal ions that are crucial for its catalytic activity.[4] This prevents the strand transfer step of the integration process, thereby blocking the establishment of a productive viral infection.[4]

Clinical Efficacy of Elvitegravir (GS-9137)

Clinical trials have demonstrated the potent antiviral activity of Elvitegravir in both treatment-naive and treatment-experienced HIV-1 infected patients.[3][5][6]

Table 1: Antiviral Activity of GS-9137 in a 10-Day Monotherapy Study [3][7]

| Dosing Regimen | Mean Maximum Reduction in HIV-1 RNA (log₁₀ copies/mL) |

| 200 mg BID | -0.98 |

| 400 mg BID | -1.99 |

| 800 mg BID | -1.91 |

| 800 mg QD | -1.78[5] |

| 50 mg QD + 100 mg Ritonavir | -1.99 |

| Placebo | < -0.1 |

Table 2: Pharmacokinetic Parameters of GS-9137 [7]

| Dosing Regimen | Cmax (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | Cmin (ng/mL) |

| 200 mg BID | 1180 | 6960 | 69 |

| 400 mg BID | 1960 | 12900 | 141 |

| 800 mg BID | 3030 | 22500 | 251 |

| 800 mg QD | 2250 | 12900 | 79 |

| 50 mg QD + 100 mg Ritonavir | 1480 | 15800 | 296 |

Conclusion

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol is a valuable chiral building block in medicinal chemistry. Its well-defined stereochemistry and versatile functional groups make it an ideal starting material for the synthesis of complex, stereochemically pure drug candidates. The successful development of the HIV-1 integrase inhibitor Elvitegravir serves as a testament to the importance of such chiral synthons in modern drug discovery and development. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and scientists working with this and similar chiral pyrrolidine scaffolds.

References

- 1. Portico [access.portico.org]

- 2. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral activity, pharmacokinetics, and dose response of the HIV-1 integrase inhibitor GS-9137 (JTK-303) in treatment-naive and treatment-experienced patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gilead HIV-1 Integrase Inhibitor GS-9137 (JTK-303) Exhibits Potent Antiviral Activity in Treatment-Naive and Experienced Patients [natap.org]

- 6. The HIV Integrase Inhibitor GS-9137 Has Potent Antiretroviral Activity in Treatment-Experienced Patients [natap.org]

- 7. aidshealth.org [aidshealth.org]

The Multifaceted Biological Activities of Substituted Pyrrolidinols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, serves as a pivotal scaffold in medicinal chemistry.[1][2] Its unique three-dimensional structure, arising from the sp³-hybridized carbon atoms, allows for the exploration of a wider pharmacophore space compared to its aromatic counterpart, pyrrole.[1][3] This structural feature, along with the stereogenicity of its carbon atoms and the basicity of the nitrogen atom, makes the pyrrolidine nucleus a versatile building block for the development of novel therapeutic agents with a wide array of biological activities.[1][3][4] This technical guide provides an in-depth overview of the biological activities of substituted pyrrolidinols, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Diverse Pharmacological Profile of Substituted Pyrrolidinols

Substituted pyrrolidinol derivatives have demonstrated a broad spectrum of pharmacological effects, positioning them as promising candidates in various therapeutic areas. These activities include anticancer, antidiabetic, anti-inflammatory, anticonvulsant, and enzyme inhibitory effects.[5][6] The specific biological activity and potency are profoundly influenced by the nature and position of the substituents on the pyrrolidine ring.[1]

Anticancer Activity

Several studies have highlighted the potential of substituted pyrrolidinols as anticancer agents. For instance, a series of polysubstituted pyrrolidines were evaluated for their antiproliferative activities against various cancer cell lines.[7][8]

Table 1: Anticancer Activity of Selected Substituted Pyrrolidines [6][7]

| Compound | Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |

| 3h | HCT116 | 2.9 | Doxorubicin | Not Specified |

| A549 | 4.1 | |||

| MCF-7 | 5.3 | |||

| 3k | HCT116 | 4.5 | Doxorubicin | Not Specified |

| A549 | 6.2 | |||

| MCF-7 | 7.8 | |||

| 43a (2,4-dichlorophenyl-substituted) | HepG2 | 0.85 ± 0.20 µg/mL | Cisplatin | 9.00 ± 0.76 µg/mL |

| HCT-116 | 2.00 ± 0.60 µg/mL | Cisplatin | Not Specified | |

| 43b (4-bromophenyl-substituted) | HepG2 | 0.80 ± 0.10 µg/mL | Cisplatin | 9.00 ± 0.76 µg/mL |

| HCT-116 | 3.00 ± 0.50 µg/mL | Cisplatin | Not Specified |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized pyrrolidine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells (e.g., HCT116, A549, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) for a specified period, typically 48 or 72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Caption: Workflow of the in vitro MTT cytotoxicity assay.

Antidiabetic Activity

Substituted pyrrolidinols have emerged as promising inhibitors of enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, making them potential therapeutic agents for type-2 diabetes.[9][10] Inhibition of these enzymes delays carbohydrate digestion and subsequent glucose absorption, thereby controlling postprandial hyperglycemia.[9]

Table 2: α-Amylase and α-Glucosidase Inhibitory Activity of Pyrrolidine Derivatives [9][10]

| Compound | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) | Reference Compound | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |

| 3a | 36.32 | Not Specified | Acarbose | 5.50 | Not Specified |

| 3g | 26.24 | Not Specified | Acarbose | 5.50 | Not Specified |

| Pyrrolidine-chalcone 3 | 14.61 ± 0.12 µM | 25.38 ± 2.09 µM | Acarbose | > 50 µM | Not Specified |

| Pyrrolidine-chalcone 8 | 18.10 ± 0.34 µM | Not Specified | Acarbose | > 50 µM | Not Specified |

Experimental Protocol: α-Amylase Inhibition Assay [9]

-

Enzyme and Substrate Preparation: A solution of α-amylase (e.g., from human saliva) is prepared in a suitable buffer (e.g., 20 mM sodium phosphate buffer, pH 6.9, with 6 mM sodium chloride). A starch solution is used as the substrate.

-

Incubation: The enzyme is pre-incubated with various concentrations of the test compounds for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 25 °C).

-

Reaction Initiation: The reaction is initiated by adding the starch solution to the enzyme-inhibitor mixture.

-

Reaction Termination and Color Development: The reaction is allowed to proceed for a set time (e.g., 30 minutes) and then terminated by adding a stopping reagent, such as dinitrosalicylic acid (DNSA) reagent. The mixture is then heated to develop color.

-

Absorbance Measurement: The absorbance of the resulting solution is measured at 540 nm.

-

Inhibition Calculation: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Experimental Protocol: α-Glucosidase Inhibition Assay [9]

-

Enzyme and Substrate Preparation: A solution of α-glucosidase is prepared in a buffer (e.g., 0.1 M phosphate buffer, pH 6.8). p-Nitrophenyl-α-D-glucopyranoside (p-NPG) is used as the substrate.

-

Incubation: The enzyme is pre-incubated with various concentrations of the test compounds for a set time (e.g., 20 minutes) at 37 °C.

-

Reaction Initiation: The reaction is initiated by adding the p-NPG substrate.

-

Reaction Termination: After a specific incubation period (e.g., 30 minutes), the reaction is terminated by adding a stopping reagent, such as 0.1 N Na₂CO₃.

-

Absorbance Measurement: The absorbance of the released p-nitrophenol is measured at 405 nm.

-

Inhibition Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

Caption: Inhibition of carbohydrate metabolism by pyrrolidinols.

Enzyme Inhibitory Activity

Beyond their role in diabetes, substituted pyrrolidinols have been identified as potent inhibitors of various other enzymes implicated in disease pathogenesis.

Table 3: Enzyme Inhibitory Activity of Substituted Pyrrolidinols [5][6][11]

| Compound | Target Enzyme | Ki (nM) | IC50 | Reference Compound | Ki (nM) | IC50 |

| 19a (2,4-dimethoxyphenyl substituted) | Acetylcholinesterase (AChE) | 22.34 ± 4.53 | Tacrine | Not Specified | ||

| 19b (4-methoxyphenyl substituted) | Acetylcholinesterase (AChE) | 27.21 ± 3.96 | Tacrine | Not Specified | ||

| 18 (without sulfonamide moiety) | Carbonic Anhydrase I (hCAI) | 17.61 ± 3.58 | Acetazolamide (AZA) | 164.22 ± 14.13 | ||

| Carbonic Anhydrase II (hCAII) | 5.14 ± 0.61 | Acetazolamide (AZA) | 132.53 ± 7.44 | |||

| 23d (4-trifluorophenyl substituted) | Dipeptidyl Peptidase-IV (DPP-IV) | 11.32 ± 1.59 µM | Vildagliptin | Not Specified | ||

| Boronic acid derivative 3k | Autotaxin (ATX) | 50 nM | ||||

| Boronic acid derivative 21 | Autotaxin (ATX) | 35 nM |

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen, and AChE in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Incubation: Pre-incubate the enzyme with various concentrations of the test compounds for a defined period.

-

Reaction Initiation: Initiate the reaction by adding ATCI and DTNB. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.

-

Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Inhibition Calculation: Calculate the percentage of inhibition and determine the IC50 or Ki value.

Caption: Mechanism of AChE inhibition by pyrrolidinols.

Conclusion

Substituted pyrrolidinols represent a privileged scaffold in drug discovery, exhibiting a remarkable diversity of biological activities. The modular nature of the pyrrolidine ring allows for systematic structural modifications to optimize potency and selectivity against various biological targets. The data and protocols presented in this guide underscore the significant potential of this class of compounds in the development of novel therapeutics for a range of diseases, including cancer, diabetes, and neurological disorders. Further exploration of the structure-activity relationships and mechanisms of action of substituted pyrrolidinols will undoubtedly pave the way for the discovery of next-generation drug candidates.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - East China Normal University [pure.ecnu.edu.cn:443]

- 9. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a pyrrolidine derivative.[1][2] Its hydrochloride salt form suggests it is likely to have good aqueous solubility. The molecular structure contains hydroxyl groups and a secondary amine, which can participate in hydrogen bonding, further influencing its solubility in polar solvents.

Compound Identification:

-

IUPAC Name: (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride[3]

-

CAS Number: 478922-47-3[3]

-

Molecular Formula: C₅H₁₂ClNO₂[3]

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various solvents has not been published. To facilitate future research and data comparison, the following table is provided as a template for presenting experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method | Reference |

| Water | 25 | Data Not Found | Data Not Found | Gravimetric | [5] |

| Methanol | 25 | Data Not Found | Data Not Found | Gravimetric | [5] |

| Ethanol | 25 | Data Not Found | Data Not Found | Gravimetric | [5] |

| 2-Propanol | 25 | Data Not Found | Data Not Found | Gravimetric | [5] |

| Acetonitrile | 25 | Data Not Found | Data Not Found | Gravimetric | [5] |

| Dichloromethane | 25 | Data Not Found | Data Not Found | Gravimetric | [5] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound using a gravimetric approach. This protocol is adapted from a method used for determining the solubility of pyrrolidinium-based organic salts.[5]

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Methanol, Ethanol, 2-Propanol, Acetonitrile, Dichloromethane)

-

Analytical balance (precision to at least 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Thermostatic bath or heating block

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add a pre-weighed excess amount of this compound to a vial containing a known volume or mass of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a sufficient time to reach equilibrium. A period of 24 hours is generally recommended.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the suspension to settle for at least 30 minutes at the controlled temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the decomposition point of the compound or by using a vacuum desiccator.

-

Once the solvent is completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dry solid residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is the final mass of the vial with the residue minus the initial mass of the empty vial.

-

The mass of the solvent is the mass of the vial with the solution minus the final mass of the vial with the residue.

-

Solubility can then be expressed in various units, such as g/L or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

References

- 1. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL | C5H11NO2 | CID 15817396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. (3R,5S)-5-Hydroxymethyl-3-pyrrolidinol Hydrochloride [lgcstandards.com]

- 4. (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride | C5H12ClNO2 | CID 75481366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Commercial Availability and Application of Chiral Pyrrolidinol Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry and asymmetric synthesis. Its saturated, five-membered heterocyclic structure is prevalent in numerous FDA-approved drugs and natural products. The introduction of chirality, particularly hydroxyl (-OH) functional groups, to this scaffold creates chiral pyrrolidinol derivatives—powerful and versatile building blocks. Their stereodefined nature is critical for precise molecular interactions with biological targets, making them indispensable in the development of single-enantiomer pharmaceuticals. This guide provides an in-depth overview of the commercial availability of these key intermediates, their role in critical biological pathways, and detailed synthetic protocols.

Commercial Availability of Key Chiral Pyrrolidinol Derivatives

The accessibility of high-purity chiral pyrrolidinol derivatives is crucial for research and development. A variety of these compounds are commercially available from major chemical suppliers, facilitating their use as starting materials in complex synthetic routes. Below is a summary of some widely used derivatives.

| Compound Name | CAS Number | Chirality | Key Suppliers | Indicative Price / Scale | Key Applications |

| (R)-3-Pyrrolidinol | 2799-21-5 | R | Sigma-Aldrich[1], Fisher Scientific[2], MOLBASE suppliers[3] | ~ | Chiral building block, synthesis of antagonists for melanin-concentrating hormone receptor-1, organocatalysts. |

| (S)-3-Pyrrolidinol | 100243-39-8 | S | Sigma-Aldrich, Fisher Scientific[4], Simson Pharma, BLDpharm[5] | ~$540 / 1g[4] | Chiral building block, pharmaceutical intermediates. |

| (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid | 2584-71-6 | 2R, 4R | CymitQuimica[6], MedChemExpress[7] | ~ | Non-cleavable ADC linker, PROTAC linker synthesis.[7] |

| (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid | 51-35-4 | 2S, 4R | Pukang Biotechnology[8] | Bulk quantities available | Medical intermediate.[8] |

| (2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid | 3398-22-9 | 2R, 4S | BLDpharm[9] | Available upon request | Chiral building block. |

| (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid HCl | 32968-78-8 | 2S, 4R | CP Lab Chemicals[10] | ~$78 / 1g[10] | Research and manufacturing building block.[10] |

Note: Prices are indicative and subject to change based on supplier, purity, and quantity. Researchers should obtain quotes from specific vendors.

Involvement in Critical Signaling Pathways

Chiral pyrrolidinol scaffolds are integral to the design of potent and selective inhibitors that target key enzymes in cellular signaling cascades. Their rigid, three-dimensional structure allows for precise orientation of pharmacophoric elements, leading to high-affinity binding.

Neuronal Nitric Oxide Synthase (nNOS) Pathway

Neuronal nitric oxide synthase (nNOS) is a key enzyme in the nervous system that produces nitric oxide (NO), a critical signaling molecule.[11] Overproduction of NO by nNOS is implicated in neurodegenerative disorders like Parkinson's and Alzheimer's diseases.[11] Consequently, nNOS is a major therapeutic target. Chiral pyrrolidine cores have been successfully used to develop highly potent and selective nNOS inhibitors.[12][13] These inhibitors typically occupy the substrate-binding site, preventing the conversion of L-arginine to L-citrulline and NO.

Caption: Inhibition of the nNOS signaling pathway by a chiral pyrrolidinol derivative.

Casein Kinase 1 (CK1) Pathway

The Casein Kinase 1 (CK1) family comprises seven serine/threonine kinases (α, γ1-3, δ, ε, and α-like) that regulate numerous cellular processes, including the Wnt, Hedgehog, and p53 pathways.[14][15][16] Dysregulation of CK1 activity is linked to cancer and neurodegenerative diseases.[17][18] For example, in the canonical Wnt/β-catenin pathway, CK1α acts as a tumor suppressor by phosphorylating β-catenin, marking it for degradation. Conversely, CK1δ/ε isoforms can promote the pathway.[16] The development of isoform-selective CK1 inhibitors is a key therapeutic strategy, and chiral pyrrolidine scaffolds serve as a valuable starting point for designing such molecules.

Caption: Overview of the canonical Wnt/β-catenin signaling pathway regulated by CK1.

Detailed Experimental Protocols

The following protocols are representative examples of the synthesis and application of chiral pyrrolidinol derivatives, synthesized from information in peer-reviewed literature.[12][19][20]

Protocol 1: Synthesis of a Chiral Pyrrolidine-Based nNOS Inhibitor

This protocol outlines a general, efficient route for synthesizing chiral pyrrolidine inhibitors of nNOS, focusing on the creation of the core scaffold and subsequent functionalization.[12][19]

-

Preparation of Protected Pyrrolidinol:

-

Start with a commercially available chiral precursor, such as (3R,4R)-1-benzyl-3,4-pyrrolidinediol.

-

Protect one hydroxyl group as a silyl ether (e.g., using TBDMSCl, imidazole in DMF) to allow for selective functionalization of the remaining hydroxyl group.

-

-

Introduction of the Side Chain:

-

Activate the free hydroxyl group by converting it to a good leaving group, such as a mesylate or tosylate (MsCl or TsCl, triethylamine in DCM).

-

Perform an SN2 reaction with a suitable amine-containing nucleophile (e.g., N-(2-aminoethyl)phthalimide) in a polar aprotic solvent like DMF at elevated temperature to introduce the side chain with inversion of stereochemistry.

-

-

Deprotection and Functionalization of the Side Chain:

-

Remove the phthalimide protecting group using hydrazine hydrate in ethanol under reflux to reveal a primary amine.

-

Couple the primary amine with a desired fragment (e.g., a substituted phenethyl group) via reductive amination (aldehyde/ketone, NaBH(OAc)₃ in DCE).

-

-

Final Deprotection and Salt Formation:

-

Remove the silyl ether protecting group using TBAF in THF.

-

Remove the N-benzyl group via catalytic hydrogenation (H₂, Pd/C in methanol).

-

Purify the final compound using column chromatography or preparative HPLC.

-

Form the hydrochloride salt by treating the final product with HCl in a suitable solvent (e.g., ether or methanol) to improve stability and solubility.

-

Protocol 2: Asymmetric Aza-Michael 'Clip-Cycle' Reaction

This protocol describes an organocatalytic method for synthesizing substituted pyrrolidines using a chiral phosphoric acid catalyst.[20]

Caption: Experimental workflow for the asymmetric 'clip-cycle' synthesis of pyrrolidines.

-

'Clipping' - Alkene Metathesis:

-

To a solution of N-Cbz-protected bis-homoallylic amine (1.0 eq) and a suitable thioacrylate (1.2 eq) in anhydrous DCM, add a second-generation Grubbs catalyst (5 mol%).

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 12-24 hours until consumption of the starting material is observed by TLC.

-

Concentrate the reaction mixture in vacuo and purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the activated alkene intermediate.

-

-

'Cycling' - Asymmetric Aza-Michael Addition:

-

Dissolve the activated alkene intermediate (1.0 eq) in a non-polar solvent such as toluene.

-

Add a chiral phosphoric acid catalyst (e.g., (R)-TRIP, 10-20 mol%).

-

Stir the mixture at the specified temperature (e.g., room temperature or 50 °C) for 24-48 hours. Monitor the reaction for the formation of the cyclized product.

-

Upon completion, quench the reaction and purify the crude product via flash chromatography to obtain the enantioenriched pyrrolidine thioester. Determine enantiomeric excess (ee) using chiral HPLC.

-

-

Diversification:

-

The resulting thioester provides a versatile handle for further modification. For example, a Liebeskind–Srogl coupling can be performed by reacting the thioester with an appropriate boronic acid in the presence of a palladium catalyst and a copper(I) source to form a ketone.

-

Subsequent reduction steps (e.g., Wolff-Kishner reduction followed by LiAlH₄ reduction) can be used to convert the ketone and remove the Cbz protecting group to yield target molecules like N-methyl pyrrolidine alkaloids.[20]

-

Conclusion

Chiral pyrrolidinol derivatives are not merely chemical curiosities but are enabling tools for modern drug discovery and asymmetric synthesis. Their commercial availability from a range of suppliers lowers the barrier to entry for researchers exploring novel therapeutic agents and catalytic systems. Understanding their application in modulating key biological pathways, such as those involving nNOS and CK1, provides a rational basis for the design of new inhibitors. Furthermore, the development of robust and elegant synthetic methodologies, including organocatalytic cyclizations, continues to expand the chemical space accessible from these invaluable chiral building blocks.

References

- 1. (R)-3-吡咯烷醇 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. (R)-(+)-3-Pyrrolidinol, 98% | Fisher Scientific [fishersci.ca]

- 3. molbase.com [molbase.com]

- 4. Sigma Aldrich (S)-3-Pyrrolidinol 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 5. 100243-39-8|(S)-Pyrrolidin-3-ol|BLD Pharm [bldpharm.com]

- 6. (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid [cymitquimica.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid from China manufacturer - chengdu Pukang Biological Technology Co., Ltd. [pu-kang.com]

- 9. 3398-22-9|(2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 10. calpaclab.com [calpaclab.com]

- 11. Neuronal nitric oxide synthase: structure, subcellular localization, regulation, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Casein kinase 1 - Wikipedia [en.wikipedia.org]

- 15. CK1: Casein kinase 1 - Creative Enzymes [creative-enzymes.com]

- 16. mdpi.com [mdpi.com]

- 17. The role of the casein kinase 1 (CK1) family in different signaling pathways linked to cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Role of the Casein Kinase 1 (CK1) Family in Different Signaling Pathways Linked to Cancer Development | Semantic Scholar [semanticscholar.org]

- 19. Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. files01.core.ac.uk [files01.core.ac.uk]

Chiral Pool Synthesis with Pyrrolidines: A Technical Guide for Drug Discovery

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in numerous natural products and synthetic drugs.[1][2][3] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space, which is crucial for effective interaction with biological targets.[4] Chiral pool synthesis, a strategy that utilizes readily available, enantiomerically pure natural products as starting materials, provides a powerful and efficient route to complex chiral molecules, bypassing the need for de novo asymmetric synthesis or chiral resolution.[5] Among the most valuable building blocks in the chiral pool are the amino acids L-proline and L-hydroxyproline, which serve as versatile precursors for a vast array of stereochemically defined pyrrolidine derivatives.[1][6]

This technical guide provides an in-depth overview of the core principles, synthetic strategies, and applications of using pyrrolidine-based chiral synthons in drug discovery and development. It is intended for researchers, scientists, and professionals in the field, offering detailed experimental protocols, quantitative data, and visual workflows to facilitate the practical application of these methodologies.

Core Pyrrolidine Precursors from the Chiral Pool

The utility of chiral pool synthesis heavily relies on the availability and versatility of the starting materials. For pyrrolidines, L-proline and its hydroxylated analog are the most prominent and widely exploited precursors.[1]

1. L-Proline: As the only proteinogenic secondary amino acid, L-proline possesses a unique rigidified cyclic structure.[2][7] Its single stereocenter (S-configuration) and two distinct functional groups (secondary amine and carboxylic acid) provide orthogonal handles for a wide range of chemical transformations. It is a common starting material for synthesizing pyrrolidine-containing drugs and is also a renowned organocatalyst.[1][8]

2. L-Hydroxyproline: Primarily found in collagen, (2S,4R)-4-hydroxy-L-proline (Hyp) offers additional synthetic advantages over proline.[9] The hydroxyl group at the C4 position introduces a second stereocenter and a valuable functional group that can be retained, modified, or used to direct the stereochemistry of subsequent reactions.[10] This makes it an exceptionally versatile building block for creating highly functionalized pyrrolidine scaffolds.[1][11]

3. Other Notable Precursors: While proline and hydroxyproline are dominant, other chiral molecules can also serve as precursors. (R)-pyrrolidine-3-carboxylic acid, for instance, is another valuable building block with a different substitution pattern, enabling access to alternative molecular architectures.[5] Aspartic acid can also be transformed through multi-step sequences involving aziridinium intermediates to yield enantiomerically pure β-proline (pyrrolidine-3-carboxylic acid).[12]

The logical relationship between these primary chiral pool sources and the resulting pyrrolidine derivatives is illustrated below.

Key Synthetic Transformations and Strategies

The conversion of chiral pool pyrrolidines into complex target molecules involves a range of standard and advanced organic transformations. Protecting group strategies are crucial to manage the reactivity of the amine and carboxylic acid functionalities.[5]

1. Protection of the Secondary Amine: The pyrrolidine nitrogen is typically protected to prevent its interference in subsequent reactions. The most common protecting groups are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, which are introduced under standard conditions and can be selectively removed later.[5]

2. Modification of the Carboxylic Acid: The carboxyl group is a versatile handle that can be reduced to a primary alcohol or converted into esters, amides, and other functional groups. The reduction of proline's carboxylic acid to afford prolinol is a fundamental transformation.[1]

3. Functionalization of the Pyrrolidine Ring: The carbon backbone of the pyrrolidine ring can be further functionalized. For example, the hydroxyl group of hydroxyproline can be oxidized to a ketone, which then serves as a handle for introducing new substituents.[1] Modern techniques like palladium-catalyzed C(sp³)–H arylation have also been used for stereoselective functionalization.[5]

Applications in Drug Synthesis: Case Studies

The strategic use of pyrrolidine building blocks from the chiral pool is evident in the synthesis of numerous FDA-approved drugs.[1][3]

Case Study: Grazoprevir (Hepatitis C Inhibitor) The synthesis of a key precursor for the antiviral drug Grazoprevir starts from commercially available Boc-protected trans-4-hydroxy-L-proline.[1] This highlights a typical workflow where a chiral starting material is elaborated through a sequence of functional group manipulations while preserving the initial stereochemistry.

The experimental workflow for synthesizing a key pyrrolidine intermediate for Grazoprevir and other antiviral agents is shown below.

Quantitative Data Summary

The efficiency of synthetic steps is critical in drug development. The following tables summarize quantitative data for key transformations involving pyrrolidine precursors.

Table 1: Diastereoselective Synthesis of Substituted Pyrrolidines This table presents data from a multicomponent reaction to form highly substituted pyrrolidines, demonstrating high diastereoselectivity.[13][14]

| Entry | Nucleophile | Additive | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Allyltrimethylsilane | CH₃CN | 72 | >99:1 |

| 2 | Allyltributylstannane | None | 81 | >99:1 |

| 3 | Triethylsilane | None | 75 | 90:10 |

| 4 | Trimethylsilyl cyanide | None | 65 | 94:6 |

Table 2: Synthesis of Chiral Pyrrolidine Inhibitors This table shows the yields for an improved, scalable synthesis of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS), demonstrating the efficiency of the refined route.[15]

| Step | Reaction | Yield (%) |

| 1 | TBS Protection of Hydroxyl Group | 98 |

| 2 | Boc Protection of Carbamate NH | 95 |

| 3 | TBS Deprotection | 96 |

| 4 | Reductive Amination | 85-92 |

| 5 | Final Boc Deprotection (HCl) | 95-98 |

| Overall Yield (New Route) | ~10% | |

| Overall Yield (Previous Route) | <1% |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for foundational transformations in pyrrolidine synthesis from the chiral pool.

Protocol 1: N-Boc Protection of (R)-Pyrrolidine-3-Carboxylic Acid [5]

-

Objective: To protect the secondary amine of (R)-pyrrolidine-3-carboxylic acid to prevent its reactivity in subsequent steps.

-

Materials:

-

(R)-pyrrolidine-3-carboxylic acid (1.0 eq)

-

Dioxane

-

1N Sodium Hydroxide (NaOH) solution

-

Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq)

-

Diethyl ether

-

-

Procedure:

-

Dissolve (R)-pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N NaOH.

-

Prepare a solution of (Boc)₂O in dioxane.

-

Add the (Boc)₂O solution to the pyrrolidine solution at room temperature.

-

Stir the reaction mixture vigorously for 1.5 to 2 hours.

-

Upon completion (monitored by TLC), dilute the mixture with diethyl ether.

-

Transfer the mixture to a separatory funnel and wash the organic phase with 1N NaOH to remove any unreacted starting material.

-

Isolate the aqueous phase, acidify with a suitable acid (e.g., 1N HCl) to pH ~3, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

-

Protocol 2: Reduction of L-Proline to (S)-Prolinol [1]

-

Objective: To reduce the carboxylic acid moiety of L-proline to a primary alcohol, forming the versatile building block (S)-prolinol.

-

Materials:

-

L-Proline (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

-

Diethyl ether or Dichloromethane

-

-

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ in anhydrous THF in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly and carefully add L-proline portion-wise to the LiAlH₄ suspension. Caution: The reaction is highly exothermic and generates hydrogen gas.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture back to 0 °C.

-

Quench the reaction by the slow, sequential addition of water, followed by 15% NaOH solution, and then more water (Fieser workup). Alternatively, carefully add sodium sulfate decahydrate portion-wise until gas evolution ceases and a white precipitate forms.

-

Stir the resulting slurry for 1 hour at room temperature.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and another organic solvent like dichloromethane.

-

Combine the filtrates and concentrate under reduced pressure to afford crude (S)-prolinol.

-

The product can be further purified by distillation under reduced pressure or by chromatography if necessary.

-

Conclusion

Chiral pool synthesis starting from readily available pyrrolidine precursors like L-proline and L-hydroxyproline represents a cornerstone of modern synthetic and medicinal chemistry. This strategy provides a robust, efficient, and scalable pathway to enantiomerically pure pyrrolidine derivatives, which are integral to the development of novel therapeutics.[5][16] By leveraging the inherent chirality and versatile functionality of these natural building blocks, researchers can construct complex molecular architectures with high stereochemical control, accelerating the drug discovery pipeline. The protocols and workflows detailed in this guide serve as a practical resource for scientists aiming to harness the power of the chiral pool for the synthesis of next-generation pharmaceuticals.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 9. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

Spectroscopic Profile of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol. Due to the limited availability of public experimental spectra for this specific stereoisomer, this document combines theoretical predictions and representative data from analogous structures to offer a detailed analytical profile. The information herein is intended to support identification, characterization, and quality control efforts in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol[1]

-

Molecular Formula: C₅H₁₁NO₂[1]

-

Molecular Weight: 117.15 g/mol [1]

-

CAS Number: 104587-51-1[2]

Predicted Spectroscopic Data

The following tables summarize the predicted and representative spectroscopic data for (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol. These values are derived from computational models and analysis of similar pyrrolidine structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.40 | p | 1H | H3 |

| ~3.75 | m | 1H | H5 |

| ~3.60 | dd | 1H | H6a |

| ~3.50 | dd | 1H | H6b |

| ~3.30 | dd | 1H | H2a |

| ~2.95 | dd | 1H | H2b |

| ~2.20 | m | 1H | H4a |

| ~1.80 | m | 1H | H4b |

Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)

| Chemical Shift (δ) ppm | Assignment |

| ~71.0 | C3 |

| ~65.0 | C6 |

| ~60.0 | C5 |

| ~55.0 | C2 |

| ~40.0 | C4 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol, hydrogen-bonded) |

| 3300-3100 | Medium, Broad | N-H stretch (secondary amine) |

| 2960-2850 | Medium | C-H stretch (alkane) |

| 1450-1350 | Medium | C-H bend (alkane) |

| 1150-1050 | Strong | C-O stretch (alcohol) |

| 1100-1000 | Medium | C-N stretch (amine) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragments (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 117 | [M]⁺ (Molecular Ion) |

| 100 | [M-OH]⁺ |

| 86 | [M-CH₂OH]⁺ |

| 70 | [M-CH₂OH - NH₂]⁺ |

| 57 | [C₄H₉]⁺ |

| 44 | [C₂H₆N]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for polar, non-volatile compounds like (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆). The choice of solvent is critical to avoid exchange of labile protons (OH, NH) with the solvent, or to intentionally observe this exchange.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method is often preferred for its simplicity and minimal sample preparation.

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

-

-

Data Analysis: Identify characteristic absorption bands and compare them to known correlation charts to assign functional groups.

Mass Spectrometry (MS)

-

Ionization Method: Electrospray ionization (ESI) is the most suitable method for polar and non-volatile molecules. It is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

-

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or water) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Instrumentation: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

-

Data Acquisition (Positive Ion Mode):

-

Capillary Voltage: 3-5 kV.

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 250-400 °C.

-

Mass Range: m/z 50-500.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak to confirm the molecular weight. If fragmentation is induced, the fragmentation pattern can be used to elucidate the structure.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol.

Caption: Spectroscopic analysis workflow.

References

Methodological & Application

Application Notes and Protocols for N-alkylation of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the N-alkylation of (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol, a versatile chiral building block in medicinal chemistry. The pyrrolidine scaffold is a key structural motif in a multitude of pharmacologically active compounds.[1][2] N-substitution of this core structure allows for the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutic agents targeting a range of biological entities, including G-protein coupled receptors (GPCRs).[2][3] Two robust and widely applicable methods are presented: direct N-alkylation using alkyl halides and reductive amination with aldehydes. These protocols are designed to be accessible to researchers in organic and medicinal chemistry and provide a foundation for the synthesis of libraries of N-substituted pyrrolidinol derivatives for drug discovery programs.

Introduction

The pyrrolidine ring is a privileged scaffold in drug discovery, present in numerous natural products and synthetic drugs with diverse biological activities, including anticancer, antiviral, anti-inflammatory, and CNS-acting agents.[1][2] The specific stereoisomer, (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol, offers multiple points for diversification, with the secondary amine being a primary site for modification to modulate pharmacological properties. N-alkylation is a fundamental transformation that introduces substituents to the nitrogen atom, significantly influencing the compound's potency, selectivity, and pharmacokinetic profile.[4] N-alkylated pyrrolidine derivatives have been shown to act as antagonists for various receptors, including histamine H3 and ghrelin receptors, highlighting their therapeutic potential.[3][4] This document outlines two reliable protocols for the N-alkylation of this valuable starting material.

Experimental Protocols

Two primary methods for the N-alkylation of (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol are detailed below: Direct Alkylation and Reductive Amination.

Method 1: Direct N-Alkylation with Alkyl Halides

This method involves the reaction of the secondary amine with an alkyl halide in the presence of a base. A common and effective combination is the use of potassium carbonate as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6][7][8]

Reaction Scheme:

(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol + R-X --(Base, Solvent)--> (3R,5S)-1-Alkyl-5-(hydroxymethyl)pyrrolidin-3-ol

Where R-X is an alkyl halide (e.g., benzyl bromide, methyl iodide).

Materials:

-

(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol

-

Alkyl halide (e.g., Benzyl bromide) (1.1 - 1.2 equivalents)

-

Anhydrous Potassium Carbonate (K2CO3) (2.0 - 2.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry round-bottom flask, add (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).[7]

-

Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add the alkyl halide (1.03 eq) dropwise to the stirred suspension.[7]

-

Heat the reaction mixture to 50-60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.

Method 2: Reductive Amination with Aldehydes

Reductive amination is a highly efficient and mild method for forming C-N bonds and is particularly useful for synthesizing secondary and tertiary amines.[9][10][11] This two-step, one-pot procedure involves the formation of an iminium ion intermediate from the amine and an aldehyde, which is then reduced in situ by a selective reducing agent such as sodium triacetoxyborohydride [NaBH(OAc)3].[10][11][12][13]

Reaction Scheme:

(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol + R-CHO --([Reducing Agent])--> (3R,5S)-1-Alkyl-5-(hydroxymethyl)pyrrolidin-3-ol

Where R-CHO is an aldehyde (e.g., benzaldehyde).

Materials:

-

(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol

-

Aldehyde (e.g., Benzaldehyde) (1.1 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)3) (1.2 - 1.5 equivalents)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution (NaHCO3)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol (1.0 eq) and the aldehyde (1.1 eq) in 1,2-dichloroethane (DCE) in a round-bottom flask.[13]

-

Stir the solution at room temperature for 5-10 minutes.

-

Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture.[12][13]

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.[12][13]

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then brine.[12]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[12]

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated pyrrolidinol.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol based on the described protocols. Yields are illustrative and may vary depending on the specific substrate and reaction conditions.